3-Methoxy-2-methylnaphthalen-1-ol
Description
3-Methoxy-2-methylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group at position 1, a methoxy group at position 3, and a methyl group at position 2 of the naphthalene ring. The methyl and methoxy substituents likely enhance lipophilicity and steric effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methoxy-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7,13H,1-2H3 |
InChI Key |
LIYRASDYTSNPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylnaphthalen-1-ol typically involves the methylation of 3-hydroxy-2-methylnaphthalene. This can be achieved through the reaction of 3-hydroxy-2-methylnaphthalene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 3-methoxy-2-methylnaphthalen-1-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-2-methylnaphthalen-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key features of 3-Methoxy-2-methylnaphthalen-1-ol with structurally related naphthol derivatives:
Biological Activity
3-Methoxy-2-methylnaphthalen-1-ol, also known as 5-methoxy-2-methylnaphthalen-1-ol, is an organic compound characterized by its naphthalene structure with both methoxy and hydroxyl groups. Its molecular formula is C12H14O2, and it has a molecular weight of 188.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.
Chemical Structure and Properties
The unique substitution pattern of this compound enhances its solubility and reactivity. The presence of both methoxy and hydroxyl groups contributes to its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes and inhibit essential enzymes, leading to its effectiveness against various bacterial strains. A comparative study highlights its Minimum Inhibitory Concentration (MIC) values against several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing chronic diseases linked to oxidative stress .
Cytotoxic Effects
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Its interactions may involve both covalent and non-covalent bonding mechanisms, influencing various biochemical pathways depending on the context of use .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of this compound against biofilm-forming bacteria, showing significant inhibition compared to standard antibiotics .
- Cytotoxicity : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Antioxidant Capacity : Research indicated that the compound's antioxidant capacity was comparable to established antioxidants like ascorbic acid, making it a promising candidate for further exploration in nutraceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
